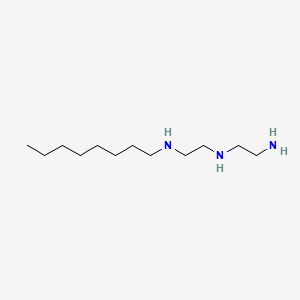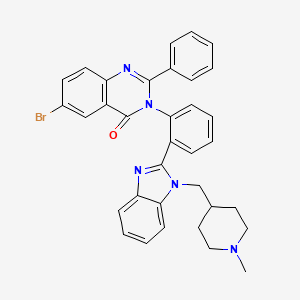![molecular formula C13H13N3O5S B13770032 Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- CAS No. 68957-42-6](/img/structure/B13770032.png)
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is an organic compound with the molecular formula C13H13N3O5S. This compound is characterized by the presence of a benzenesulfonic acid group, an amino group, a nitro group, and a methyl-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- typically involves the nitration of 4-[(3-amino-4-methylphenyl)amino]benzenesulfonic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient synthesis with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as chlorosulfonic acid can be used for sulfonation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and chromatography.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro and amino groups allows for various interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar structure but lacks the nitro group.
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the amino and nitro groups.
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-: Contains an azo group instead of a nitro group
Uniqueness
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
68957-42-6 |
|---|---|
Molekularformel |
C13H13N3O5S |
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
4-(3-amino-4-methylanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
LFOSDVFXPFUHBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

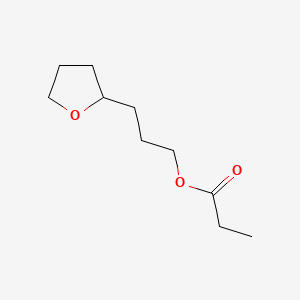
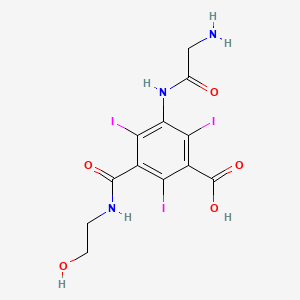
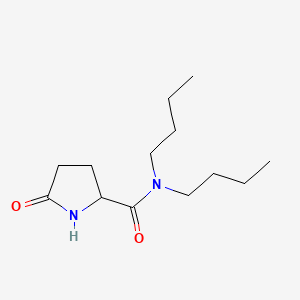


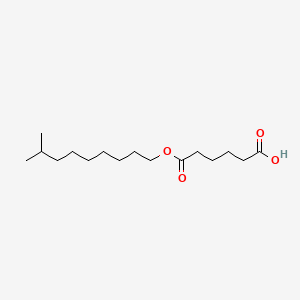
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
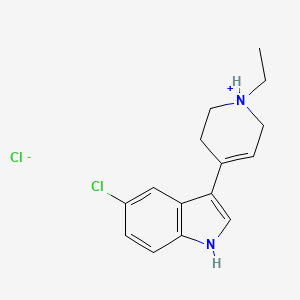
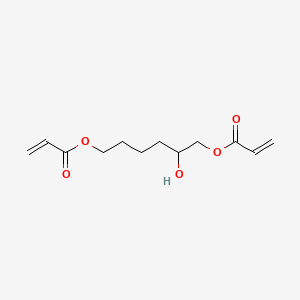
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
